molecular formula C5H6ClN5O B13750674 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride

Cat. No.: B13750674
M. Wt: 189.59 g/mol
InChI Key: IBAOFQIOOBQLHE-PXDSPCEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride typically involves the alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring . This method ensures high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost, efficiency, and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit viral DNA synthesis by incorporating into the viral DNA chain, leading to chain termination. This mechanism is similar to that of other antiviral agents like acyclovir .

Comparison with Similar Compounds

Similar Compounds

    Guanine: A naturally occurring purine base found in DNA and RNA.

    Acyclovir: An antiviral drug used to treat herpes simplex and herpes zoster.

    Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.

Uniqueness

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other purine derivatives

Properties

Molecular Formula

C5H6ClN5O

Molecular Weight

189.59 g/mol

IUPAC Name

2-amino-8-tritio-1,9-dihydropurin-6-one;hydrochloride

InChI

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H/i1T;

InChI Key

IBAOFQIOOBQLHE-PXDSPCEXSA-N

Isomeric SMILES

[3H]C1=NC2=C(N1)N=C(NC2=O)N.Cl

Canonical SMILES

C1=NC2=C(N1)N=C(NC2=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.